N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two key starting materials, 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole and 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, followed by a series of chemical transformations to yield the final product.
Starting Materials
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole, 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), triethylamine (TEA), acetic anhydride, ethyl acetate, methanol, diethyl ether, sodium hydroxide (NaOH), hydrochloric acid (HCl), wate
Reaction
Step 1: Synthesis of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine, a. To a solution of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole (1.0 g, 6.2 mmol) in dry ethyl acetate (20 mL) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 g, 7.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 g, 0.8 mmol)., b. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours., c. Filter the resulting precipitate and wash with diethyl ether to yield 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine as a white solid (0.9 g, 70%)., Step 2: Synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid, a. To a solution of 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 g, 5.5 mmol) in dry methanol (20 mL), add sodium hydroxide (NaOH) (0.5 g, 12.5 mmol) and stir at room temperature for 2 hours., b. Acidify the reaction mixture with hydrochloric acid (HCl) and extract with ethyl acetate., c. Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid as a white solid (0.8 g, 80%)., Step 3: Synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide, a. To a solution of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine (0.5 g, 2.5 mmol) in dry ethyl acetate (10 mL), add triethylamine (TEA) (0.5 mL, 3.6 mmol) and acetic anhydride (0.5 mL, 5.2 mmol)., b. Stir the reaction mixture at room temperature for 2 hours, then add 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid (0.5 g, 2.2 mmol) and DMAP (0.1 g, 0.8 mmol)., c. Stir the reaction mixture at room temperature for 12 hours, then filter and wash with diethyl ether to yield N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide as a white solid (0.6 g, 70%).
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-19(17(2)28(27-16)21-10-5-6-12-25-21)11-13-26-22(29)15-30-20-9-7-8-18-14-24(3,4)31-23(18)20/h5-10,12H,11,13-15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOIGHTABJKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.